molecular formula C26H33N3O B4764304 4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide

4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide

Cat. No.: B4764304
M. Wt: 403.6 g/mol
InChI Key: AGHKAWLEMNHXDB-FMIVXFBMSA-N
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Description

4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring, phenyl groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a piperazine derivative with a phenylprop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces saturated compounds.

Scientific Research Applications

4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylprop-2-en-1-yl groups may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2E)-3-phenylprop-2-en-1-yl]-N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperazine-1-carboxamide
  • (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
  • ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O/c1-21(2)23-13-8-14-24(20-23)26(3,4)27-25(30)29-18-16-28(17-19-29)15-9-12-22-10-6-5-7-11-22/h5-14,20H,1,15-19H2,2-4H3,(H,27,30)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHKAWLEMNHXDB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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